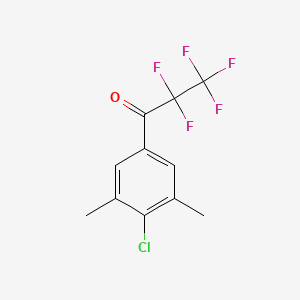

1-(4-Chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one

Description

1-(4-Chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one is a fluorinated aromatic ketone characterized by a pentafluoropropanone backbone attached to a substituted phenyl ring. The phenyl group contains chlorine and methyl substituents at the 4-, 3-, and 5-positions, respectively.

Properties

IUPAC Name |

1-(4-chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF5O/c1-5-3-7(4-6(2)8(5)12)9(18)10(13,14)11(15,16)17/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRYBLJYMCJKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3,5-dimethylphenol and pentafluoropropanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 4-chloro-3,5-dimethylphenol is reacted with pentafluoropropanone in the presence of the base, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as halogens or nitro groups.

Nucleophilic Addition: The carbonyl group in the pentafluoropropanone moiety can participate in nucleophilic addition reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds can be employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitro-substituted derivatives, while nucleophilic addition can lead to the formation of alcohols or other functionalized compounds.

Scientific Research Applications

1-(4-Chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, depending on the specific context.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Phenyl Ring

a) 1-(2,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one (CAS: [157])

- Structure : Differs in the substitution pattern on the phenyl ring, with chlorine atoms at the 2- and 5-positions instead of chlorine and methyl groups at the 4-, 3-, and 5-positions.

b) 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one (CAS: 1443328-99-1)

- Structure: Features an ethoxy group at the 4-position and fluorine atoms at the 3- and 5-positions on the phenyl ring, with a non-fluorinated propanone backbone.

- Impact : The ethoxy group enhances solubility in polar solvents, while fluorine atoms contribute to metabolic stability. The absence of pentafluorination reduces electron-withdrawing effects compared to the target compound .

c) 1-(4-Chloro-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one (CAS: 898753-69-0)

Fluorination Patterns in the Propanone Backbone

a) 2,2,3,3,3-Pentafluoropropylamine Hydrochloride (CAS: 374-14-1)

- Structure : Shares the pentafluoropropane motif but replaces the ketone group with an amine hydrochloride.

- Impact: The amine functionality introduces basicity, enabling salt formation and altering solubility profiles.

b) Phosphorodichloridic Acid 2,2,3,3-Trifluoropropyl Ester (CAS: Not specified)

- Structure : Features a trifluoropropyl chain linked to a phosphorus-containing group.

- Impact : Reduced fluorination (three vs. five fluorine atoms) decreases electron-withdrawing effects, while the phosphorus group introduces hydrolytic instability compared to the ketone-based fluorinated compounds .

Physicochemical and Functional Properties (Inferred from Analogs)

Biological Activity

The compound 1-(4-Chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one is a fluorinated ketone that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties supported by various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pentafluoropropanone moiety attached to a chlorinated dimethylphenyl group.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example:

- Minimum Inhibitory Concentrations (MICs) : Studies have shown that related compounds demonstrate effective activity against various bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 12.9 μM to 25.9 μM .

The following table summarizes the antimicrobial activity of structurally similar compounds:

| Compound | Bacterial Strain | MIC (μM) | Activity Type |

|---|---|---|---|

| Compound 10 | S. aureus | 25.9 | Bactericidal |

| Compound 10 | MRSA | 12.9 | Bactericidal |

| Compound X | E. faecalis (VRE) | No activity | - |

Anti-inflammatory Activity

The anti-inflammatory potential of fluorinated compounds is noteworthy. The compound has been evaluated for its ability to inhibit the NF-κB pathway, which plays a crucial role in inflammatory responses:

- Inhibition Studies : Several studies have demonstrated that derivatives of this compound can attenuate lipopolysaccharide-induced NF-κB activation more effectively than traditional anti-inflammatory agents like cinnamic acid .

The following table outlines the anti-inflammatory effects observed:

| Compound | Inhibition (%) | Reference |

|---|---|---|

| Compound A | 9% decrease in NF-κB activity | |

| Compound B | Significant inhibition observed |

Cytotoxicity

Cytotoxic effects are critical when assessing the safety and therapeutic potential of new compounds:

- Cytotoxicity Testing : Evaluations have shown that while many related compounds exhibit low cytotoxicity at concentrations up to 20 μM, some derivatives demonstrate more pronounced effects with IC50 values below 10 μM .

Case Studies

A notable case study involved the evaluation of a series of fluorinated phenolic compounds including our target compound. The study aimed to correlate structural modifications with biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.